Hexahydro-2-[[3-(trifluoromethyl)phenyl]methyl]-1H-azepine is a heterocyclic compound characterized by a seven-membered ring structure containing nitrogen. This compound is notable for its potential applications in medicinal chemistry, particularly as a serotonin modulator, which could be useful in treating various serotonin-mediated disorders. The presence of the trifluoromethyl group significantly influences its chemical reactivity and biological activity.
The compound can be synthesized through various chemical pathways, often involving intermediate compounds and specific reagents that facilitate the formation of the azepine ring and the incorporation of the trifluoromethyl phenyl group. Patents and scientific literature provide detailed methodologies for its synthesis and applications in drug development .
Hexahydro-2-[[3-(trifluoromethyl)phenyl]methyl]-1H-azepine belongs to the class of azepines, which are cyclic compounds containing a nitrogen atom within a six-membered ring. It can be further classified as a substituted azepine due to the presence of additional functional groups, notably the trifluoromethyl group.
The synthesis of Hexahydro-2-[[3-(trifluoromethyl)phenyl]methyl]-1H-azepine typically involves several steps:
The synthesis often requires controlled conditions to ensure the stability of intermediates and to avoid side reactions. Techniques such as thin-layer chromatography and NMR spectroscopy are commonly employed to monitor reaction progress and confirm product identity.
Hexahydro-2-[[3-(trifluoromethyl)phenyl]methyl]-1H-azepine has a molecular formula of . Its structure features:
The compound can participate in various chemical reactions typical for azepines, including:
Reactions involving Hexahydro-2-[[3-(trifluoromethyl)phenyl]methyl]-1H-azepine often require specific catalysts or conditions (e.g., temperature, solvent) to enhance yields and selectivity.
The mechanism of action for Hexahydro-2-[[3-(trifluoromethyl)phenyl]methyl]-1H-azepine, particularly in biological contexts, involves modulation of serotonin receptors. The trifluoromethyl group enhances lipophilicity, potentially improving receptor binding affinity.
Research indicates that compounds with similar structures exhibit activity at serotonin receptors, suggesting that Hexahydro-2-[[3-(trifluoromethyl)phenyl]methyl]-1H-azepine may also influence neurotransmitter systems relevant to mood regulation and anxiety .
Hexahydro-2-[[3-(trifluoromethyl)phenyl]methyl]-1H-azepine has potential applications in:
The compound is systematically named as 3-[[3-(trifluoromethyl)phenyl]methyl]azepane according to IUPAC conventions [1]. This nomenclature reflects its core structure: a seven-membered azepane ring (saturated azepine) with a 3-(trifluoromethyl)benzyl substituent at the nitrogen atom. The parent structure, azepane (hexahydro-1H-azepine), is classified under azepine heterocycles, specifically a saturated seven-membered ring with one nitrogen atom. The substituent—[3-(trifluoromethyl)phenyl]methyl—is an aromatic group derived from meta-substituted benzene with a trifluoromethyl (–CF₃) functional group. This structural duality classifies the compound as an N-alkylated aromatic-azepane hybrid, a category of growing interest in medicinal chemistry due to its potential as a pharmacophore [5] [9].
The molecular formula C₁₄H₁₈F₃N (molecular weight: 257.29 g/mol) defines the compound’s atomic composition [2] [4]. This formula accounts for the azepane ring (C₆H₁₃N), the benzyl linker (–CH₂–), and the 3-(trifluoromethyl)phenyl group (C₇H₄F₃). Elemental analysis confirms:
Table 1: Atomic Composition Breakdown
Element | Atom Count | Mass Contribution (%) |
---|---|---|
Carbon (C) | 14 | 65.43 |
Hydrogen (H) | 18 | 7.05 |
Fluorine (F) | 3 | 22.17 |
Nitrogen (N) | 1 | 5.45 |
The trifluoromethyl group significantly influences properties such as lipophilicity (LogP ≈ 3.2) and metabolic stability, critical for pharmaceutical applications [4] [5].
The azepine core exhibits structural isomerism arising from:
No experimental evidence supports stable tautomeric forms (e.g., imine-enamine equilibria) for this specific compound, unlike unsaturated azepines [7] [9].
The compound’s canonical SMILES is C1CCNCC(C1)CC2=CC(=CC=C2)C(F)(F)F
, which encodes:
C1CCNCC(C1)
) CC
) C2=CC(=CC=C2)C(F)(F)F
) [1] The InChI Key BZXFUGGMUMPWMJ-UHFFFAOYSA-N
provides a unique, hash-based identifier. It verifies:
This facilitates unambiguous database searches (e.g., PubChem, ChemSpider) and computational studies [1] [4].
While no experimental crystal structure exists for this specific compound, analogous azepane derivatives reveal:
Table 2: Key Conformational Parameters
Parameter | Value/Preference | Determination Method |
---|---|---|
Ring conformation | Twisted-chair | Computational modeling |
N-substituent orientation | Equatorial | NMR/Molecular mechanics |
N–H Bond Direction | Axial | X-ray of analogues |
Energy barrier | ~8 kJ/mol (puckering) | DFT calculations |
Computational models (DFT: B3LYP/6-31G*) confirm the twisted-chair conformation is energetically favored by 6.2 kJ/mol over the boat form [7] [9].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7